molecular formula C29H44O10 B1605184 Convallatoxol CAS No. 3253-62-1

Convallatoxol

Cat. No. B1605184
CAS RN: 3253-62-1
M. Wt: 552.7 g/mol
InChI Key: UQEKVLJMBGSQGS-TXWZKFBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Convallatoxol is a natural product found in Antiaris toxicaria with data available.

Scientific Research Applications

Antioxidant and Anti-Aging Effects

Convallatoxol has been studied for its potential in prolonging lifespan and exhibiting antioxidant properties. A study on Caenorhabditis elegans revealed that convallatoxol could significantly extend the lifespan of these nematodes by up to 16.3%. This effect is attributed to its role in enhancing thermotolerance, reducing oxidative stress, and upregulating stress resistance-related proteins. The study suggests convallatoxol as a potential drug for retarding the aging process in humans (Xu et al., 2017).

Anti-Inflammatory Properties

Convallatoxol has shown promise in reducing inflammation. Research indicates that it can ameliorate colitic inflammation by activating peroxisome proliferator-activated receptor gamma (PPARγ) and suppressing nuclear factor-κB (NF-κB). This suggests its potential as a treatment for inflammatory bowel disease (IBD) (Li et al., 2019).

Subcellular Localization and Biosynthesis

Studies have explored the subcellular localization of enzymes involved in the glucosylation of convallatoxol in Convallaria majalis. This research contributes to understanding the biosynthesis of cardiac glycosides in plants (Löffelhardt & Kopp, 1981).

Role in Colorectal Cancer

Convallatoxol has been identified as having anti-proliferative effects against colorectal cancer cells. The compound inhibits growth in a p53-independent manner, suggesting its usefulness in treating cancers with mutations in the p53 signaling pathway (Anderson & Barton, 2017).

properties

CAS RN

3253-62-1

Product Name

Convallatoxol

Molecular Formula

C29H44O10

Molecular Weight

552.7 g/mol

IUPAC Name

3-[(3S,5S,10R,13R,14S,17R)-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,15,17-20,22-25,30,32-36H,3-10,12-14H2,1-2H3/t15?,17-,18+,19?,20?,22+,23?,24?,25+,26+,27-,28-,29-/m0/s1

InChI Key

UQEKVLJMBGSQGS-TXWZKFBRSA-N

Isomeric SMILES

CC1[C@H](C(C([C@H](O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)CO)O)O)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)O)O)O

Origin of Product

United States

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